molecular formula C22H21N3O5 B11496206 3,4,5-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide

Cat. No.: B11496206
M. Wt: 407.4 g/mol
InChI Key: JAYDJXHBGIOBLX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyridinyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide is unique due to its combination of a trimethoxyphenyl group and a pyridinyl group, which enhances its binding affinity and specificity for multiple molecular targets. This multi-target approach makes it a promising candidate for the development of new therapeutic agents .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H21N3O5/c1-28-18-11-14(12-19(29-2)20(18)30-3)21(26)25-17-9-5-4-8-16(17)22(27)24-15-7-6-10-23-13-15/h4-13H,1-3H3,(H,24,27)(H,25,26)

InChI Key

JAYDJXHBGIOBLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3

Origin of Product

United States

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